molecular formula C21H23N3O5S3 B2365275 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 681236-02-2

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2365275
CAS No.: 681236-02-2
M. Wt: 493.61
InChI Key: QUUAJCSSNNRYLO-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a benzo[d]thiazole moiety, with azepane and methylsulfonyl groups enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then functionalized with a methylsulfonyl group. The azepane moiety is introduced through nucleophilic substitution reactions, followed by the formation of the benzamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-31(26,27)17-10-11-18-19(14-17)30-21(22-18)23-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUAJCSSNNRYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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